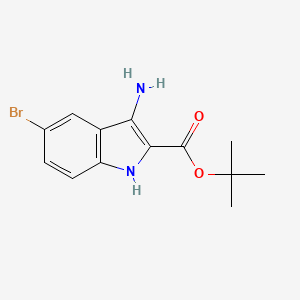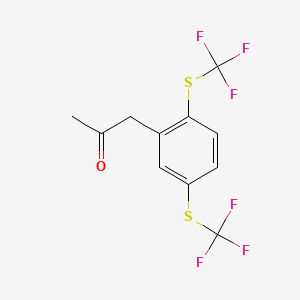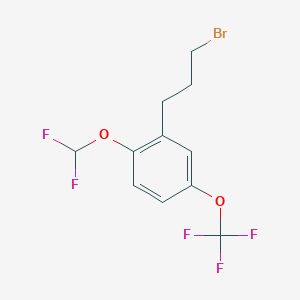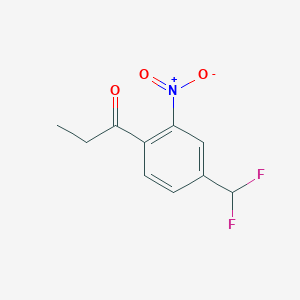
tert-butyl 3-amino-5-bromo-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-5-bromo-1H-indole-2-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, an amino group, and a bromine atom on the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-butyl 3-amino-5-bromo-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Amination: The brominated intermediate undergoes a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 3-position.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 3-amino-5-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds, using palladium catalysts and suitable boronic acids or alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-amino-5-bromo-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used to study these activities and develop new therapeutic agents.
Medicine: The compound can be used in medicinal chemistry to design and synthesize new drugs targeting specific biological pathways.
Industry: It can be used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-5-bromo-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The amino and bromine substituents can influence the compound’s binding affinity and selectivity for its molecular targets. The tert-butyl ester group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
tert-Butyl 3-amino-5-bromo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl 5-amino-3-bromo-1H-indole-1-carboxylate: Similar structure but with different substitution pattern.
tert-Butyl 1-indolecarboxylate: Lacks the amino and bromine substituents, making it less versatile in certain reactions.
tert-Butyl 5-bromo-1H-indole-1-carboxylate: Similar but lacks the amino group, affecting its reactivity and applications.
The unique combination of substituents in this compound makes it a valuable compound for various synthetic and research purposes.
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
tert-butyl 3-amino-5-bromo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)11-10(15)8-6-7(14)4-5-9(8)16-11/h4-6,16H,15H2,1-3H3 |
InChI Key |
FEBPCEKXRNCFGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















